Ethyl 3-cyano-3-phenylpyruvate

Description

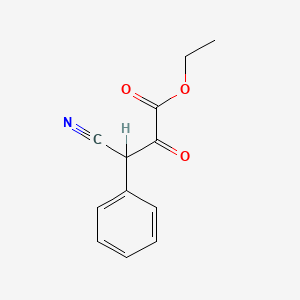

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNRATDDUSMBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289332 | |

| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-63-6 | |

| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyruvic acid, cyanophenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-cyano-3-phenylpyruvate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-cyano-3-phenylpyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Guide to the Structure, Synthesis, and Application of Ethyl 3-cyano-3-phenylpyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-cyano-3-phenylpyruvate is a multifunctional chemical compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a nitrile, a ketone, an ester, and a phenyl group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, methods for its characterization, and a discussion of its current applications in research and drug development.

Chemical Structure and Physicochemical Properties

Ethyl 3-cyano-3-phenylpyruvate, with the CAS number 6362-63-6, is a solid, white to pale yellow crystalline powder.[2] The molecule's core is a propanoate chain with several key functional groups that dictate its reactivity and utility as a synthetic building block.

-

IUPAC Name: ethyl 3-cyano-2-oxo-3-phenylpropanoate[5]

-

Key Functional Groups:

-

Ethyl Ester: Provides a site for hydrolysis or transesterification.

-

α-Keto Group: A reactive center for nucleophilic attack and condensation reactions.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Chiral Center: The carbon atom bonded to the phenyl and nitrile groups (C3) is a stereocenter, meaning the molecule can exist as enantiomers.

-

Phenyl Group: Influences the molecule's steric and electronic properties.

-

The presence of these multiple reactive sites in a compact structure makes it a valuable precursor in organic synthesis.[1]

Table 1: Physicochemical Properties of Ethyl 3-cyano-3-phenylpyruvate

| Property | Value | Source |

| CAS Number | 6362-63-6 | [3][4][5] |

| Molecular Weight | 217.22 g/mol | [3][4][5] |

| Appearance | White to pale yellow solid/powder | [2] |

| Melting Point | 124-128 °C | |

| SMILES | CCOC(=O)C(=O)C(C#N)c1ccccc1 | [4] |

| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Pathway

A common and historically significant method for synthesizing Ethyl 3-cyano-3-phenylpyruvate is through a condensation reaction.[1] This process typically involves the reaction of phenylacetonitrile with diethyl oxalate.[1]

Reaction: Phenylacetonitrile + Diethyl Oxalate → Ethyl 3-cyano-3-phenylpyruvate

This reaction is generally carried out in an alcoholic solvent with a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the phenylacetonitrile.[1]

Experimental Protocol: Synthesis of Ethyl 3-cyano-3-phenylpyruvate

The following is a representative procedure based on established condensation reactions:[1]

-

Preparation: In a dry reaction vessel under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add phenylacetonitrile, followed by the dropwise addition of diethyl oxalate while maintaining a controlled temperature.

-

Reaction: Stir the mixture at room temperature for several hours to allow the condensation reaction to proceed to completion.

-

Workup: Cool the reaction mixture and dilute it with water.

-

Acidification: Carefully acidify the aqueous solution with a suitable acid (e.g., dilute HCl). This step protonates the enolate intermediate, causing the product to precipitate.

-

Isolation: Collect the precipitated solid product by filtration.

-

Purification: Wash the collected solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified Ethyl 3-cyano-3-phenylpyruvate.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for Ethyl 3-cyano-3-phenylpyruvate.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. Although a specific peer-reviewed spectral analysis is not publicly available, typical expected data based on the structure are summarized below. Predicted collision cross-section data for mass spectrometry is available.[6]

Table 2: Predicted Mass Spectrometry Data [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.08118 | 150.5 |

| [M+Na]⁺ | 240.06312 | 158.6 |

| [M-H]⁻ | 216.06662 | 153.3 |

Applications in Research and Drug Development

Ethyl 3-cyano-3-phenylpyruvate is primarily significant as a versatile synthetic intermediate.[1] Its multifunctional nature allows it to be a key starting material for constructing complex molecular frameworks, especially various heterocyclic compounds.

-

Synthesis of Dioxoadiponitrile Derivatives: A well-documented application is its use in the synthesis of 2,5-diaryl-3,4-dioxoadiponitriles.[1][7] This is achieved through a condensation reaction with another nitrile-containing molecule. These resulting compounds serve as precursors for other pharmacologically active molecules.[1]

-

Antiviral Research: The compound itself has been noted for its potential as an antiviral agent, with in-vitro studies showing inhibitory effects against the influenza virus.[3]

-

Enzyme Inhibition Studies: While not the exact molecule, a closely related derivative, (E)-3-Cyanophosphoenolpyruvate, which can be synthesized from an ethyl cyanopyruvate precursor, has been shown to be a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, such as pyruvate kinase and enolase.[8] This highlights the potential of the core cyanopyruvate structure in designing enzyme inhibitors.

Conclusion

Ethyl 3-cyano-3-phenylpyruvate is a compound with a rich chemical character defined by its multiple reactive functional groups. Its straightforward synthesis via condensation reaction and its utility as a precursor for more complex, biologically relevant molecules make it a valuable tool for synthetic and medicinal chemists. Further exploration of its derivatives could lead to the development of novel therapeutic agents, particularly in the areas of antiviral drugs and enzyme inhibitors.

References

-

Stenutz, R. (n.d.). ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-cyano-3-phenylpyruvate. PubChem Compound Database. Retrieved from [Link]

-

University of Luxembourg. (n.d.). Ethyl 3-cyano-3-phenylpyruvate (C12H11NO3). PubChemLite. Retrieved from [Link]

-

Weiss, D. E., & Phillips, J. R. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. Retrieved from [Link]

Sources

- 1. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | Benchchem [benchchem.com]

- 2. Ethyl 3-cyano-3-phenylpyruvate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | GAA36263 [biosynth.com]

- 4. ethyl 3-cyano-3-phenylpyruvate [stenutz.eu]

- 5. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 3-cyano-3-phenylpyruvate (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-cyano-3-phenylpyruvate (CAS No. 6362-63-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 3-cyano-3-phenylpyruvate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of properties to offer a deeper understanding of its synthesis, reactivity, and applications, grounded in established chemical principles.

Core Molecular Characteristics

Ethyl 3-cyano-3-phenylpyruvate is a polyfunctional molecule incorporating an ethyl ester, a ketone, a nitrile, and a phenyl group. This unique combination of functional groups imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-cyano-3-phenylpyruvate is presented below for quick reference. These values have been compiled from various reputable sources.

| Property | Value | Source(s) |

| CAS Number | 6362-63-6 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3][4][5][10] |

| Molecular Weight | 217.22 g/mol | [1][2][3][4][5][8][10] |

| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [6][10] |

| Appearance | White to pale yellow solid (crystals or powder) | [11] |

| Melting Point | 124-128 °C | [5][7][8][9] |

| Flash Point | 124 °C | [1] |

| SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [1][2][5][8] |

| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [3][5][8][12] |

Spectroscopic Data

-

Mass Spectrometry (GC-MS): The mass spectrum of Ethyl 3-cyano-3-phenylpyruvate shows a top peak at m/z 143, with other significant peaks at m/z 115 and 144[2]. Researchers should be aware that α-keto esters can sometimes undergo decomposition in the GC inlet, potentially complicating analysis[13].

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include strong C=O stretching frequencies for the ketone and ester, and a C≡N stretching frequency for the nitrile group[2][10].

-

¹H and ¹³C NMR Spectroscopy: Although specific, fully assigned spectra are not provided in the search results, one can predict the key resonances. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton adjacent to the nitrile and phenyl groups, and a quartet and triplet for the ethyl ester protons. The ¹³C NMR spectrum would exhibit distinct signals for the carbonyl carbons of the ketone and ester, the nitrile carbon, and the carbons of the phenyl and ethyl groups.

Synthesis of Ethyl 3-cyano-3-phenylpyruvate

The primary and most well-established method for the synthesis of Ethyl 3-cyano-3-phenylpyruvate is a Claisen condensation reaction[2]. This reaction leverages the acidity of the α-hydrogen of phenylacetonitrile, which is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-cyano-3-phenylpyruvate via Claisen condensation.

Caption: General workflow for the synthesis of Ethyl 3-cyano-3-phenylpyruvate.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of Ethyl 3-cyano-3-phenylpyruvate, based on the principles of the Claisen condensation.

Materials:

-

Phenylacetonitrile

-

Diethyl oxalate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried to ensure anhydrous conditions.

-

Base Preparation (if not commercially available): In the reaction flask, under an inert atmosphere (e.g., nitrogen or argon), sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.

-

Reactant Addition: A solution of phenylacetonitrile and diethyl oxalate in absolute ethanol is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, often at room temperature or with gentle cooling to manage any exotherm.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with dilute hydrochloric acid. This protonates the enolate of the product, driving the equilibrium towards the final product.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with water and then with brine to remove any remaining acid and inorganic salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethyl 3-cyano-3-phenylpyruvate as a solid.

-

Characterization: The identity and purity of the final product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Reactivity and Synthetic Applications

The presence of multiple reactive sites makes Ethyl 3-cyano-3-phenylpyruvate a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.

General Reactivity

The reactivity of Ethyl 3-cyano-3-phenylpyruvate is governed by its constituent functional groups:

-

α-Keto Ester Moiety: This part of the molecule is susceptible to nucleophilic attack at both the keto and ester carbonyl carbons. It can also undergo reactions at the α-carbon. The α-keto ester functionality is a key pharmacophore in many biologically active molecules and a versatile synthetic intermediate[11].

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.

-

Active Methylene/Methine Group: The carbon atom situated between the phenyl, nitrile, and pyruvate moieties is activated and can be involved in further alkylation or condensation reactions under appropriate basic conditions.

Applications in Synthesis

-

Synthesis of Heterocycles: The polyfunctional nature of Ethyl 3-cyano-3-phenylpyruvate makes it an excellent starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. For example, it has been used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile[4][7].

-

Precursor for Enzyme Inhibitors: A significant application of Ethyl 3-cyano-3-phenylpyruvate is its use as a precursor in the synthesis of enzyme inhibitors. For instance, its potassium enolate has been used to synthesize (E)-3-Cyanophosphoenolpyruvate, which is a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, including pyruvate kinase and enolase[14]. This highlights its potential in the development of new therapeutic agents that target metabolic pathways.

The following diagram illustrates the role of Ethyl 3-cyano-3-phenylpyruvate as a precursor to an enzyme inhibitor.

Caption: Synthesis of an enzyme inhibitor from Ethyl 3-cyano-3-phenylpyruvate.

-

Antiviral Research: Some studies have indicated that Ethyl 3-cyano-3-phenylpyruvate possesses in vitro antiviral activity, specifically against the influenza virus[1]. This suggests a potential avenue for further investigation in the field of medicinal chemistry.

Safety and Handling

Ethyl 3-cyano-3-phenylpyruvate is classified as harmful if swallowed[3][10]. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored at ambient temperatures in a well-ventilated area[3]. In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide[15]. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-cyano-3-phenylpyruvate is a chemical compound with significant utility for researchers in organic synthesis and drug development. Its straightforward synthesis via Claisen condensation and its rich reactivity make it an attractive starting material for the construction of complex molecular architectures, including heterocyclic compounds and enzyme inhibitors. Further exploration of its biological activities, particularly its reported antiviral properties, may unveil new therapeutic applications. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in leveraging the full potential of this versatile molecule.

References

-

Stenutz, R. (n.d.). ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-cyano-3-phenylpyruvate. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl 3-cyano-3-phenylpyruvate, 97%. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Ethyl 3-cyano-3-phenylpyruvate, 97% 5 g. Retrieved from [Link]

-

Weiss, P. M., et al. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

Jørgensen, K. A., et al. (2001). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 66(14), 4898–4902. [Link]

-

Kuwayama, Y., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(10), 1466-1475. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | GAA36263 [biosynth.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl 3-cyano-3-phenylpyruvate, 97% | Fisher Scientific [fishersci.ca]

- 7. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]

- 8. ethyl 3-cyano-3-phenylpyruvate [stenutz.eu]

- 9. H26951.06 [thermofisher.com]

- 10. rsc.org [rsc.org]

- 11. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Unraveling the Therapeutic Potential of Ethyl 3-cyano-3-phenylpyruvate and its Analogs: A Technical Guide

For Immediate Release

Shanghai, China – January 2, 2026 – In the dynamic landscape of drug discovery, the exploration of novel small molecules with significant biological activity is paramount. Among these, ethyl 3-cyano-3-phenylpyruvate and its analogs have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth analysis of their biological activities, mechanisms of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction to Phenylpyruvates: A Foundation of Versatile Bioactivity

Phenylpyruvates are α-keto acids containing a phenyl group, a structural motif that imparts them with the ability to interact with a variety of biological targets. Ethyl 3-cyano-3-phenylpyruvate, a derivative of phenylpyruvic acid, is characterized by the presence of a cyano group and an ethyl ester, which significantly influence its chemical properties and biological functions.[1][2] This guide will delve into the known and potential activities of this compound and its structural relatives, paving the way for future research and development.

Ethyl 3-cyano-3-phenylpyruvate: A Molecule of Interest

Chemical Profile

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3] |

| Molecular Weight | 217.22 g/mol | [2][3] |

| CAS Number | 6362-63-6 | [2][3] |

| Appearance | White to pale yellow crystals or powder | [4] |

| Melting Point | 124-128 °C | [5] |

Antiviral Activity

In vitro studies have demonstrated that ethyl 3-cyano-3-phenylpyruvate possesses antiviral properties, notably against the influenza virus.[3] The mechanism is believed to involve the inhibition of viral replication and the production of new viral particles.[3] This activity highlights its potential as a lead compound for the development of novel antiviral therapeutics.

Anti-inflammatory Effects and NLRP3 Inflammasome Modulation

Recent research has shed light on the role of phenylpyruvate in inflammation. Phenylpyruvate has been shown to promote the assembly of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of inflammatory cytokines.[6] This finding suggests that modulating the activity of ethyl 3-cyano-3-phenylpyruvate and its analogs could be a viable strategy for treating inflammatory conditions. Specifically, phenylpyruvate has been observed to increase NLRP3 expression levels and sustain the polarization of proinflammatory macrophages.[6]

The proposed mechanism involves the uptake of phenylpyruvate by macrophages via the scavenger receptor CD36.[6] Inside the cell, it is thought to inhibit the enzyme PPT1, leading to increased palmitoylation and stability of the NLRP3 protein, thereby enhancing inflammasome activation.[6]

Caption: Proposed mechanism of phenylpyruvate-induced NLRP3 inflammasome activation.

Analogs of Ethyl 3-cyano-3-phenylpyruvate: Expanding the Chemical Space

The therapeutic potential of a lead compound can often be enhanced by synthesizing and evaluating its structural analogs. Modifications to the phenyl ring, the cyano group, or the ethyl ester of ethyl 3-cyano-3-phenylpyruvate can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition

Analogs of pyruvate have been investigated as inhibitors of key metabolic enzymes. For instance, synthetic phosphinate and phosphonate analogs of pyruvate have been shown to be potent inhibitors of the pyruvate dehydrogenase complex (PDHC), an essential enzyme in cellular metabolism.[7][8] This suggests that cyano-substituted phenylpyruvate analogs could also be designed to target specific enzymes with high affinity.

Specifically, (E)-3-cyanophosphoenolpyruvate, an analog of a related metabolite, is a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, including pyruvate kinase and enolase.[9] This highlights the potential for the cyano group to play a crucial role in the inhibitory activity of these compounds.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research, this section provides standardized protocols for evaluating the biological activity of ethyl 3-cyano-3-phenylpyruvate and its analogs.

Antiviral Assay (Influenza Virus)

Objective: To determine the in vitro antiviral activity of test compounds against the influenza virus.

Methodology:

-

Cell Culture: Maintain Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Virus Propagation: Propagate a laboratory-adapted strain of influenza A virus (e.g., A/PR/8/34) in MDCK cells.

-

Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on MDCK cells using a standard MTT or MTS assay.

-

Plaque Reduction Assay:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with a known titer of influenza virus for 1 hour.

-

Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various non-toxic concentrations of the test compound.

-

Incubate for 48-72 hours until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

-

-

Data Analysis: The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising antiviral candidate.

References

- 1. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | Benchchem [benchchem.com]

- 2. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | GAA36263 [biosynth.com]

- 4. Ethyl 3-cyano-3-phenylpyruvate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]

- 6. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of Ethyl 3-cyano-3-phenylpyruvate

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-cyano-3-phenylpyruvate is a small molecule with a chemical structure suggestive of significant biological activity. While direct and extensive research on this specific compound is emerging, its structural similarity to known inhibitors of critical cellular transport proteins provides a strong foundation for hypothesizing its mechanism of action. This technical guide synthesizes the available evidence, primarily drawing from structure-activity relationships of related compounds, to propose that Ethyl 3-cyano-3-phenylpyruvate acts as an inhibitor of monocarboxylate transporters (MCTs). We will delve into the scientific rationale behind this hypothesis, outline detailed experimental protocols for its validation, and explore the potential downstream cellular consequences and therapeutic implications of this mechanism.

Introduction to Ethyl 3-cyano-3-phenylpyruvate

Ethyl 3-cyano-3-phenylpyruvate is an organic compound with the molecular formula C12H11NO3.[1][2] It belongs to the class of phenylpyruvic acid derivatives and is characterized by the presence of a cyano group, a phenyl group, and an ethyl pyruvate moiety.[3][4] While it has been used as a chemical intermediate in the synthesis of other molecules, its potential as a bioactive agent is an area of growing interest.[2] The presence of the α-cyano-α,β-unsaturated carbonyl system is a key structural feature that it shares with a well-studied class of molecular probes and potential therapeutic agents.

The Primary Hypothesized Mechanism: Inhibition of Monocarboxylate Transporters (MCTs)

The most compelling potential mechanism of action for Ethyl 3-cyano-3-phenylpyruvate is the inhibition of monocarboxylate transporters (MCTs). This hypothesis is built upon the extensive research into α-cyanocinnamic acid derivatives, which are structurally analogous to Ethyl 3-cyano-3-phenylpyruvate.

The Role of Monocarboxylate Transporters in Health and Disease

Monocarboxylate transporters are a family of proton-linked transmembrane proteins responsible for the transport of key metabolites such as lactate, pyruvate, and ketone bodies across the cell membrane.[5] Of the 14 known MCT isoforms, MCT1, MCT2, MCT3, and MCT4 are the best characterized.[5] These transporters play a crucial role in cellular metabolism and pH regulation.

In the context of cancer, MCTs are of particular interest due to their role in the metabolic reprogramming of tumor cells, a phenomenon known as the Warburg effect.[5] Highly glycolytic cancer cells produce large amounts of lactic acid, which must be exported to maintain intracellular pH and a high glycolytic rate. This lactate efflux is primarily mediated by MCT1 and MCT4.[6] The exported lactate can then be taken up by other, more oxidative tumor cells or stromal cells via MCT1, creating a metabolic symbiosis that fuels tumor growth and progression.[6] Therefore, inhibiting MCTs is a promising strategy to disrupt this metabolic symbiosis and selectively target cancer cells.[5][6]

Structure-Activity Relationship and the Case for Ethyl 3-cyano-3-phenylpyruvate as an MCT Inhibitor

The canonical inhibitor of MCTs is α-cyano-4-hydroxycinnamic acid (CHC).[5][7][8] Structure-activity relationship studies have demonstrated that the α-cyano-α,β-unsaturated carbonyl core is critical for inhibitory activity.[5] Ethyl 3-cyano-3-phenylpyruvate possesses this core structure. The phenyl group provides a hydrophobic character that can facilitate interaction with the transporter's binding pocket. While it lacks the 4-hydroxy group of CHC, other substitutions on the phenyl ring of cyanocinnamic acid derivatives have been shown to modulate potency.[5] It is therefore highly probable that Ethyl 3-cyano-3-phenylpyruvate will exhibit inhibitory activity against one or more MCT isoforms.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that Ethyl 3-cyano-3-phenylpyruvate inhibits MCTs, a series of well-defined experiments are necessary.

In Vitro Lactate Transport Assay

This assay directly measures the ability of the compound to inhibit the transport of lactate into cells that express MCTs.

Experimental Protocol:

-

Cell Culture: Culture a suitable cell line with high expression of MCT1 or MCT4 (e.g., MCF-7 or MDA-MB-231 breast cancer cells) to 80-90% confluency in 24-well plates.

-

Compound Preparation: Prepare a stock solution of Ethyl 3-cyano-3-phenylpyruvate in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Pre-incubate the cells with varying concentrations of Ethyl 3-cyano-3-phenylpyruvate or vehicle control (DMSO) for 30 minutes at 37°C.

-

Lactate Uptake: Initiate lactate transport by adding KRH buffer containing [14C]-L-lactate (a radiolabeled tracer) and unlabeled L-lactate.

-

Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the transport process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular [14C]-L-lactate using a scintillation counter.

-

Data Analysis: Normalize the data to the total protein content in each well. Plot the lactate uptake as a percentage of the vehicle control against the concentration of Ethyl 3-cyano-3-phenylpyruvate to determine the IC50 value.

Data Presentation:

| Concentration (µM) | Lactate Uptake (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 1 | 78.1 | 6.1 |

| 10 | 45.2 | 3.9 |

| 50 | 15.8 | 2.5 |

| 100 | 5.1 | 1.8 |

This is example data and would be generated from the experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with Ethyl 3-cyano-3-phenylpyruvate or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures. The binding of the compound should stabilize the target protein (MCT), leading to a higher melting temperature.

-

Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

-

Western Blotting: Analyze the amount of soluble MCT protein remaining at each temperature using Western blotting with an antibody specific for the MCT isoform of interest.

-

Data Analysis: Plot the amount of soluble MCT protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates direct target engagement.

Visualization of Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Hypothesized Downstream Signaling Consequences of MCT Inhibition

Inhibition of MCTs by Ethyl 3-cyano-3-phenylpyruvate would lead to several predictable downstream cellular effects, primarily driven by the disruption of lactate transport and the resulting intracellular acidification.

-

Inhibition of Glycolysis: The accumulation of intracellular lactate can lead to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby reducing the overall glycolytic flux.

-

Induction of Apoptosis: The combination of reduced energy production from glycolysis and intracellular acidification can create a cellular environment that triggers programmed cell death (apoptosis).

-

Reversal of the Warburg Effect: By preventing lactate efflux, the compound would disrupt the metabolic symbiosis within the tumor microenvironment, effectively "starving" the cells that rely on lactate as a fuel source.

-

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Lactate has been shown to stabilize HIF-1α, a key transcription factor that promotes angiogenesis and other pro-tumorigenic processes. By reducing lactate levels in the tumor microenvironment, MCT inhibition could lead to the destabilization of HIF-1α.

Signaling Pathway Diagram:

Caption: Hypothesized downstream effects of MCT inhibition.

Potential Therapeutic Implications

Given the critical role of MCTs in cancer metabolism, Ethyl 3-cyano-3-phenylpyruvate, as a putative MCT inhibitor, has significant therapeutic potential. It could be explored as a monotherapy for glycolytically addicted tumors or in combination with other anti-cancer agents. For instance, combination with therapies that induce oxidative stress could be synergistic, as the inhibition of glycolysis would leave cancer cells more vulnerable. Furthermore, its potential to modulate the tumor microenvironment could enhance the efficacy of immunotherapies.

Conclusion

The structural analogy of Ethyl 3-cyano-3-phenylpyruvate to known inhibitors of monocarboxylate transporters provides a strong basis for hypothesizing that its primary mechanism of action is the inhibition of these critical cellular transporters. This guide has outlined the scientific rationale for this hypothesis and provided a clear experimental roadmap for its validation. Confirmation of this mechanism would position Ethyl 3-cyano-3-phenylpyruvate as a valuable tool for studying cellular metabolism and as a lead compound for the development of novel therapeutics, particularly in the field of oncology.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22845, Ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link]

-

Belvo, M. D., & Viola, R. E. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]

-

Tanneeru, K., Guru, S. K., K, B., K, S., & Bhushan, S. (2016). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 59(8), 3821–3830. [Link]

-

Welsh, K. T., & Halestrap, A. P. (1988). The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes. The Biochemical journal, 252(2), 437–446. [Link]

-

Poole, R. C., & Halestrap, A. P. (1988). The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes. PubMed. Retrieved from [Link]

-

Ippolito, L., Morandi, A., Giannoni, E., & Chiarugi, P. (2019). Exploring monocarboxylate transporter inhibition for cancer treatment. Expert Opinion on Therapeutic Targets, 23(2), 101–114. [Link]

Sources

- 1. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethyl 3-cyano-3-phenylpyruvate, 97% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility and Pharmacological Potential of Ethyl 3-cyano-3-phenylpyruvate: An In-depth Technical Guide

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of building blocks available to the synthetic chemist, Ethyl 3-cyano-3-phenylpyruvate stands out as a highly versatile and valuable precursor. Its unique trifunctionalized structure, featuring a reactive ketone, an ester, and a nitrile group, provides a gateway to a diverse array of complex heterocyclic compounds with significant pharmacological potential. This technical guide offers a comprehensive literature review on the synthesis and applications of Ethyl 3-cyano-3-phenylpyruvate, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical reactivity and its role in the creation of bioactive molecules.

I. Synthesis of Ethyl 3-cyano-3-phenylpyruvate: A Mechanistic and Practical Overview

The primary and most well-established method for the synthesis of Ethyl 3-cyano-3-phenylpyruvate is the Claisen condensation of phenylacetonitrile with diethyl oxalate.[1] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

A. The Underlying Chemistry: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. The key to this reaction is the acidity of the α-hydrogen of the ester, which can be deprotonated to form a nucleophilic enolate.

The synthesis of Ethyl 3-cyano-3-phenylpyruvate is a "crossed" Claisen condensation, where two different esters, phenylacetonitrile (acting as the ester equivalent due to the acidic α-hydrogen adjacent to the nitrile group) and diethyl oxalate, react. Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.

B. Reaction Mechanism

The mechanism of the Claisen condensation for the synthesis of Ethyl 3-cyano-3-phenylpyruvate proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile to form a resonance-stabilized enolate ion. The negative charge is delocalized between the carbon and the nitrogen of the nitrile group.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the final product, Ethyl 3-cyano-3-phenylpyruvate.

Sources

Reactivity of the functional groups in Ethyl 3-cyano-3-phenylpyruvate.

An In-depth Technical Guide to the Reactivity of Ethyl 3-cyano-3-phenylpyruvate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-cyano-3-phenylpyruvate (ECPP) is a multifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its unique structure, incorporating an ethyl ester, a ketone, a nitrile, and a phenyl-substituted stereocenter, presents a rich landscape of chemical reactivity. This guide provides a comprehensive analysis of the reactivity profile of ECPP's functional groups. We will explore the electronic interplay between these groups, delve into the specific transformations each can undergo, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile chemical intermediate.

Structural and Electronic Overview

Ethyl 3-cyano-3-phenylpyruvate, with the chemical formula C₁₂H₁₁NO₃, is a solid at room temperature with a melting point between 124-128 °C.[1] Its structure is characterized by a propane backbone heavily substituted with electron-withdrawing groups.

| Property | Value | Source |

| CAS Number | 6362-63-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][5][6] |

| Molecular Weight | 217.22 g/mol | [2][6] |

| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [6] |

| SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [2][3] |

The molecule's reactivity is dictated by the synergistic and sometimes competing electronic effects of its functional groups:

-

α-Keto Group (C2): The ketone is a strong electron-withdrawing group that polarizes the C=O bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Cyano Group (-C≡N): The nitrile is another powerful electron-withdrawing group. It significantly increases the acidity of the adjacent methine proton (α-proton at C3).[7]

-

Ethyl Ester Group (-COOEt): This group is also electron-withdrawing and provides a site for nucleophilic acyl substitution reactions like hydrolysis and amidation.

-

α-Proton (C3-H): The proton at the C3 position is exceptionally acidic due to the resonance stabilization of its conjugate base (an enolate) by the adjacent ketone, cyano, and phenyl groups. This acidity is the cornerstone of many of ECPP's applications in C-C bond formation.

The confluence of these groups makes ECPP a highly activated and versatile building block in organic synthesis.

Reactivity at the α-Carbon: Enolate Chemistry

The most prominent feature of ECPP's reactivity is the acidity of the proton at the C3 position. Deprotonation at this site generates a highly stabilized enolate, which is a potent nucleophile.

The formation of this enolate is central to reactions such as the Claisen condensation between phenylacetonitrile and ethyl oxalate, a primary route for synthesizing ECPP itself.[8] The potassium enolate of ethyl cyanopyruvate has been used as a key intermediate in the synthesis of enzyme inhibitors, highlighting its utility.[9]

Logical Workflow for Enolate Formation and Alkylation

Caption: Workflow for the alkylation of ECPP via its stabilized enolate.

Experimental Protocol: C-Alkylation of Ethyl 3-cyano-3-phenylpyruvate

-

Trustworthiness: This protocol is a representative procedure for the alkylation of an active methylene compound. All steps are designed for high yield and safety. Anhydrous conditions are critical to prevent quenching of the base and enolate.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve Ethyl 3-cyano-3-phenylpyruvate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Enolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity of the Carbonyl and Cyano Groups

The ketone and cyano functionalities are prime targets for nucleophilic addition and reduction reactions. Their transformations can be performed selectively or concurrently depending on the choice of reagents.

Reduction Reactions

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone, the ester, and the cyano group.

-

Ketone to Alcohol: ECPP + NaBH₄ → Ethyl 3-cyano-2-hydroxy-3-phenylpropanoate

-

Nitrile to Amine: The cyano group can be reduced to a primary amine.[10][11] This transformation is valuable for introducing a basic nitrogen atom into the molecular scaffold.

-

Ester to Alcohol: The ethyl ester can be reduced to a primary alcohol.

Visualizing Reduction Pathways

Caption: Selective vs. concurrent reduction pathways for ECPP.

Hydrolysis Reactions

Both the ester and the cyano group can be hydrolyzed under acidic or basic conditions. This is a common strategy to unmask carboxylic acid functionalities.

-

Ester Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup converts the ethyl ester to a carboxylic acid.

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, often requiring harsher conditions (strong acid or base and heat).[11]

The product of complete hydrolysis would be a β-keto acid, which is often unstable and prone to decarboxylation upon heating.

Experimental Protocol: Hydrolysis of the Cyano Group to a Carboxylic Acid

-

Causality: This protocol uses strong acidic conditions and heat to drive the complete hydrolysis of the sterically hindered and electronically stabilized nitrile to a carboxylic acid. The aqueous work-up is standard for isolating an acidic product.

-

Setup: In a round-bottom flask equipped with a reflux condenser, add Ethyl 3-cyano-3-phenylpyruvate (1.0 eq.).

-

Reagent Addition: Add a 6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using a basic workup later) or by TLC analysis of aliquots.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Isolation: The product, a carboxylic acid, may precipitate from the cooled solution. If so, collect the solid by vacuum filtration.

-

Extraction: If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Reactivity of the Ethyl Ester Group

The ethyl ester functionality undergoes typical nucleophilic acyl substitution reactions.

-

Saponification: As mentioned, basic hydrolysis yields the carboxylate salt.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will exchange the ethyl group for the new alkyl group.

-

Amidation: Direct reaction with an amine (often requiring heat) or conversion to a more reactive acyl chloride followed by reaction with an amine will produce the corresponding amide.

Summary of Functional Group Reactivity

This table summarizes the primary transformations for each functional group in Ethyl 3-cyano-3-phenylpyruvate.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| α-Keto | Nucleophilic Addition | Grignard (R-MgBr) | Tertiary Alcohol |

| Reduction | NaBH₄ | Secondary Alcohol | |

| Reductive Amination | NaBH(OAc)₃, R-NH₂ | Secondary Amine | |

| Cyano | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Hydrolysis (Partial) | H₂O, H⁺/OH⁻ (mild) | Amide | |

| Hydrolysis (Complete) | H₂O, H⁺/OH⁻ (strong, heat) | Carboxylic Acid | |

| Nucleophilic Addition | Grignard (R-MgBr) | Ketone (after hydrolysis) | |

| Ethyl Ester | Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Amidation | R-NH₂, Heat | Amide | |

| Transesterification | R-OH, H⁺ or RO⁻ | New Ester | |

| α-Proton | Deprotonation | NaH, LDA, K₂CO₃ | Enolate/Carbanion |

| Alkylation (via enolate) | R-X | α-Substituted Product |

Conclusion

Ethyl 3-cyano-3-phenylpyruvate is a synthetically powerful molecule whose reactivity is governed by the interplay of its three distinct electron-withdrawing groups. The high acidity of the α-proton makes it an excellent substrate for forming stabilized enolates, enabling a wide range of C-C bond-forming reactions. Concurrently, the ketone, cyano, and ester groups offer orthogonal handles for transformations including reductions, hydrolysis, and other nucleophilic substitutions. A thorough understanding of these reaction pathways, as detailed in this guide, allows researchers to strategically employ ECPP in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link][12]

-

ChemComplete (2022). Aldehydes and Ketones - Cyanohydrin Addition. Available at: [Link][10]

-

Professor Dave Explains (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. Available at: [Link][11]

-

Ma, D., et al. (2015). Transition Metals Catalyzed Element-Cyano Bonds Activations. PubMed Central. Available at: [Link][7]

-

University of Bath (n.d.). III Enolate Chemistry. Available at: [Link][13]

-

Stenutz (n.d.). ethyl 3-cyano-3-phenylpyruvate. Available at: [Link][4]

-

PubChem - NIH (n.d.). Ethyl 3-cyano-3-phenylpyruvate. Available at: [Link][6]

-

Organic Chemistry Frontiers (2021). Nitriles as radical acceptors in radical cascade reactions. RSC Publishing. Available at: [Link][14]

-

O'Connor, S. E., & Widlanski, T. S. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. PubMed. Available at: [Link][9]

Sources

- 1. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]

- 2. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | GAA36263 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. ethyl 3-cyano-3-phenylpyruvate [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | Benchchem [benchchem.com]

- 9. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 3-cyano-3-phenylpyruvate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 3-cyano-3-phenylpyruvate, a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its core chemical properties, spectroscopic signature, synthetic pathways, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

Ethyl 3-cyano-3-phenylpyruvate is a multifunctional organic compound characterized by the presence of ester, ketone, nitrile, and phenyl functional groups. This unique combination makes it a versatile building block for the synthesis of more complex molecular architectures.[1] Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [2] |

| CAS Number | 6362-63-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 217.22 g/mol | [2][4] |

| Physical Form | Solid | [5] |

| Melting Point | 124-128 °C | [5] |

| Canonical SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [3][6] |

| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [6] |

Molecular Structure Visualization

The structural arrangement of Ethyl 3-cyano-3-phenylpyruvate is key to its reactivity. The central keto-ester backbone is flanked by a phenyl ring and a cyano group at the α-position.

Caption: 2D structure of Ethyl 3-cyano-3-phenylpyruvate.

Spectroscopic Characterization: A Molecular Fingerprint

Structural elucidation and purity assessment rely on spectroscopic analysis. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a definitive fingerprint of the molecule. While specific spectra are available from sources like PubChem, the expected characteristic signals are outlined below for validation purposes.[2]

| Technique | Functional Group | Expected Signature | Rationale |

| IR Spectroscopy | C≡N (Nitrile) | Strong, sharp peak ~2240-2260 cm⁻¹ | The triple bond stretch is characteristic and typically clean. |

| C=O (Ketone) | Strong peak ~1720-1740 cm⁻¹ | Conjugation with the ester may shift this slightly. | |

| C=O (Ester) | Strong peak ~1735-1750 cm⁻¹ | The ester carbonyl stretch is distinct. | |

| C-O (Ester) | Strong peak ~1000-1300 cm⁻¹ | Represents the C-O single bond stretch. | |

| Aromatic C=C | Peaks ~1450-1600 cm⁻¹ | Indicates the presence of the phenyl ring. | |

| ¹H NMR | Ethyl (CH₂) | Quartet, ~4.0-4.4 ppm | Deshielded by the adjacent ester oxygen. Split by the CH₃ group. |

| Ethyl (CH₃) | Triplet, ~1.2-1.5 ppm | Shielded alkyl protons, split by the adjacent CH₂ group. | |

| Methine (CH) | Singlet, ~5.0-5.5 ppm | Alpha to a phenyl ring, a nitrile, and a ketone, causing significant deshielding. No adjacent protons to couple with. | |

| Phenyl (Ar-H) | Multiplet, ~7.3-7.6 ppm | Protons on the aromatic ring will show complex splitting patterns. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 217.22 | Corresponds to the molecular weight of the compound.[2] |

Chemical Synthesis: A Validated Protocol

The primary significance of Ethyl 3-cyano-3-phenylpyruvate lies in its role as a versatile synthetic intermediate.[1] A common and reliable method for its preparation involves the Claisen condensation of phenylacetonitrile with diethyl oxalate, facilitated by a strong base like sodium ethoxide.[1]

Workflow: Synthesis of Ethyl 3-cyano-3-phenylpyruvate

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

-

Preparation (Inert Atmosphere): Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet. The use of an inert atmosphere is critical as sodium ethoxide is moisture-sensitive.

-

Base Solution: In the flask, dissolve sodium ethoxide in absolute ethanol. The base acts as a catalyst by deprotonating the α-carbon of phenylacetonitrile, forming a nucleophilic enolate.

-

Reactant Addition: A mixture of phenylacetonitrile and diethyl oxalate is added dropwise to the stirred base solution. This controlled addition is crucial to manage the exothermic nature of the condensation reaction.

-

Reaction: The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC). The enolate attacks one of the ester carbonyls of diethyl oxalate, leading to the formation of the product.

-

Quenching and Acidification: The reaction mixture is cooled in an ice bath and then carefully poured into a beaker of ice water. The solution is then acidified (e.g., with dilute HCl), which protonates the enolate intermediate, causing the final product to precipitate out of the aqueous solution.[1]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration. The solid is washed with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

The compound's multifunctional nature allows it to be a key starting material for a diverse range of complex molecules, particularly heterocyclic compounds and specialized amino acids.

-

Precursor for Dioxoadiponitriles: It is a well-documented precursor for synthesizing 2,5-diaryl-3,4-dioxoadiponitriles through condensation reactions.[1][4][5] These, in turn, are intermediates for pharmacologically active compounds, including derivatives of phenylvulpinic acid and pulvinic acid, which have been investigated for anti-arthritic properties.[1]

-

Synthesis of Fluorinated Amino Acids: Research has demonstrated its utility as a precursor in the multi-step synthesis of fluorinated phenylalanine derivatives.[1] The introduction of fluorine into drug candidates can significantly enhance metabolic stability and binding affinity.

-

Enzyme Inhibitor Development: The core pyruvate structure is analogous to the endogenous substrate of several enzymes. For instance, a derivative, (E)-3-Cyanophosphoenolpyruvate, was synthesized from an ethyl cyanopyruvate precursor and shown to be a potent competitive inhibitor of enzymes like pyruvate kinase and enolase.[7]

-

Antiviral Research: It has been shown in vitro to possess antiviral properties, specifically against the influenza virus.[3]

Role as a Synthetic Hub

Caption: The compound as a central intermediate for diverse applications.

Safety and Handling Protocol

Adherence to safety protocols is paramount when handling any chemical intermediate. Ethyl 3-cyano-3-phenylpyruvate is classified as harmful if swallowed.[2][6]

| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.[6][8] It is classified as a combustible solid.

-

Accidental Release: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 3-cyano-3-phenylpyruvate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its unique structural combination of four distinct functional groups provides a rich platform for chemical transformations. Understanding its core properties, spectroscopic signature, and safe handling protocols allows researchers to fully leverage its potential as a strategic intermediate in the synthesis of novel, high-value molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22845, Ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link][2]

-

Stenutz, R. (n.d.). ethyl 3-cyano-3-phenylpyruvate. Retrieved from [Link][9]

-

Anderson, S. R., & Anderson, C. A. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. Retrieved from [Link][7]

Sources

- 1. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | Benchchem [benchchem.com]

- 2. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyano-3-phenylpyruvate | 6362-63-6 | GAA36263 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ethyl 3-cyano-3-phenylpyruvate [stenutz.eu]

Phenylpyruvate Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold-Based Drug Discovery

Abstract

The phenylpyruvate scaffold, a simple α-keto acid, represents a fascinating and versatile starting point in medicinal chemistry.[1][2][3] Initially recognized for its pathological role in Phenylketonuria (PKU), where its accumulation leads to severe neurological damage, this moiety has been ingeniously repurposed by medicinal chemists into a privileged structure for targeting a range of enzymes and pathways.[3][4][5][6] This guide provides an in-depth exploration of phenylpyruvate derivatives, moving from the fundamental chemistry and synthesis to their application in modern drug discovery. We will dissect the structure-activity relationships (SAR) and mechanistic underpinnings that make these compounds potent inhibitors of targets implicated in inflammation, viral infections, and neurodegenerative diseases. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.

The Phenylpyruvate Core: Chemical Properties and Synthetic Foundations

Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) is an organic compound characterized by a pyruvic acid molecule substituted with a phenyl group.[2] This α-keto acid exists in a dynamic equilibrium with its (E)- and (Z)-enol tautomers, a chemical property that is fundamental to its biological activity and its utility as a pharmacophore.[1][5]

Physicochemical Properties

The core structure possesses both a hydrogen bond donor (carboxylic acid) and acceptor (ketone and carboxyl oxygens), along with a hydrophobic phenyl ring, providing a rich set of features for molecular recognition by biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [5] |

| Molar Mass | 164.16 g/mol | [5] |

| Melting Point | ~155 °C (decomposes) | [5] |

| Appearance | White to pale yellow crystalline solid | [1][7] |

| Solubility | Soluble in water and ethanol | [7] |

Foundational Synthesis Routes

The accessibility of the phenylpyruvate scaffold is crucial for its exploration in medicinal chemistry. Several robust synthetic methods have been established.

-

Condensation & Hydrolysis: A classical and highly adaptable method involves the condensation of benzaldehyde with glycine derivatives (e.g., N-acetylglycine) to form a phenylazlactone intermediate. This is followed by acid- or base-catalyzed hydrolysis to yield phenylpyruvic acid.[1][5] This route is particularly valuable as it allows for the use of substituted benzaldehydes to readily generate a diverse library of arylpyruvate derivatives.

-

Hydrolysis of Aminocinnamic Acid Derivatives: Phenylpyruvic acid can be prepared via the hydrolysis of precursors like α-acetaminocinnamic acid.[1]

-

Carbonylation of Benzyl Halides: Another approach involves the catalytic carbonylation of a benzyl halide in the presence of cobalt-based catalyst systems.[1][5]

Caption: Condensation-hydrolysis route to phenylpyruvic acid.

Therapeutic Targeting with Phenylpyruvate Derivatives

The true value of the phenylpyruvate scaffold lies in its derivatization to create potent and selective inhibitors for various therapeutic targets.

Anti-inflammatory Applications: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a critical role in both innate and adaptive immunity.[8] A unique feature of MIF is its intrinsic phenylpyruvate tautomerase (PPT) activity, which, while having an elusive biological substrate, presents a well-defined active site for inhibitor design.[9][10][11] Phenylpyruvate derivatives have emerged as a key class of MIF tautomerase inhibitors.[1][8]

Mechanism of Action: These derivatives act as substrate mimics, binding to the active site of MIF. The catalytic N-terminal proline (Pro-1) residue, which normally facilitates keto-enol tautomerization, is a key interaction point.[12] Potent inhibitors often form covalent adducts or stable non-covalent interactions within this site, preventing the binding and processing of natural substrates.

Structure-Activity Relationship (SAR) Insights:

-

Fluorosubstitution: The introduction of fluorine atoms onto the phenyl ring of phenylpyruvic acid has been shown to produce derivatives with good inhibitory effects against MIF.[8]

-

Irreversible Inhibition: Acetylenic compounds, such as 2-oxo-4-phenyl-3-butynoate, have been developed as potent, active-site-directed irreversible inhibitors of MIF's tautomerase activity.[8][9] These compounds likely work via a Michael addition mechanism with the catalytic Pro-1 residue.[9]

-

Scaffold Hopping: While phenylpyruvates are the original MIF inhibitors, their core structure has inspired the development of other classes, including isoxazolines (e.g., ISO-1) and α,β-unsaturated carbonyl compounds.[8]

Caption: Workflow for discovery of MIF inhibitors.

Modulating the NLRP3 Inflammasome in Metabolic Disease

Recent research has uncovered a novel role for phenylpyruvate in chronic inflammation associated with diabetic wound healing.[13] Phenylpyruvate accumulates in diabetic wounds and sustains the polarization of pro-inflammatory macrophages.

Mechanism of Action: Phenylpyruvate is taken up by macrophages via the scavenger receptor CD36.[13] Inside the cell, it binds to and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[13] This inhibition leads to increased palmitoylation and stability of the NLRP3 protein, preventing its degradation and promoting the assembly of the NLRP3 inflammasome, which in turn increases the release of inflammatory cytokines.[13] This pathway presents a novel therapeutic strategy where targeting phenylpyruvate levels or its interaction with CD36/PPT1 could ameliorate chronic inflammation.[13]

Other Therapeutic Avenues

The versatility of the phenylpyruvate scaffold has led to its exploration in other disease contexts:

-

Antiviral Activity: Quinoxaline derivatives synthesized using phenylpyruvate have been investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1]

-

Neurodegenerative Disease: Phenylpyruvate derivatives have been used to synthesize 7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones with anti-acetylcholinesterase activity, a target relevant to Alzheimer's disease.[1]

-

Phenylketonuria (PKU): While high levels of phenylpyruvate are pathogenic in PKU, understanding its downstream effects is key to developing therapies.[3] Phenylpyruvate has been shown to inhibit critical brain enzymes like hexokinase and ATP diphosphohydrolase, contributing to the neurological damage seen in the disease.[4][6] This knowledge informs the development of therapies aimed at reducing phenylalanine and phenylpyruvate levels, such as sapropterin, a synthetic formulation of the phenylalanine hydroxylase cofactor.[14]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of phenylpyruvate derivatives.

Protocol: Synthesis of Phenylpyruvic Acid via Erlenmeyer-Plöchl Azlactone Synthesis

This protocol describes the synthesis of the core scaffold from benzaldehyde and N-acetylglycine.

Materials:

-

Benzaldehyde

-

N-acetylglycine

-

Sodium acetate (anhydrous)

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Azlactone Formation. In a round-bottom flask, combine benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq).

-

Add acetic anhydride (2.5 eq) to the mixture.

-

Heat the mixture under reflux at 100°C for 1-2 hours with constant stirring. The reaction should turn a deep orange/red color.

-

Allow the mixture to cool slightly, then pour it into a beaker of cold water while stirring vigorously to precipitate the crude azlactone product.

-

Filter the yellow solid, wash it with cold water, and dry it.

-

Step 2: Hydrolysis to Phenylpyruvic Acid. Suspend the crude azlactone in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture under reflux for 2-4 hours until the solid dissolves and the solution becomes clear.

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution slowly with concentrated hydrochloric acid until the pH is ~2. Phenylpyruvic acid will precipitate as a white or pale-yellow solid.

-

Step 3: Purification. Filter the crude phenylpyruvic acid.

-

Recrystallize the solid from hot water or a water/ethanol mixture to obtain the purified product.

-

Dry the final product under vacuum. Characterize using NMR and Mass Spectrometry to confirm identity and purity.

Protocol: In Vitro MIF Phenylpyruvate Tautomerase Activity Assay

This spectrophotometric assay measures the ability of a compound to inhibit MIF's enzymatic activity.

Materials:

-

Recombinant human MIF protein